Lipophilicity Comparison: Ethyl Ester Analog
The methyl ester group of methyl 2-oxopiperidine-3-carboxylate confers a distinct lipophilicity profile compared to its ethyl ester analog. This is a critical parameter for drug design, influencing membrane permeability and solubility. The calculated partition coefficient (logP) for methyl 2-oxopiperidine-3-carboxylate is -0.2485 , indicating a hydrophilic character. While direct logP data for the ethyl analog (ethyl 2-oxopiperidine-3-carboxylate) under identical conditions was not found, a class-level inference based on ester chain length predicts a higher logP for the ethyl ester, which would result in different ADME properties. This quantifiable difference in logP is a key selection criterion for lead optimization programs.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | -0.2485 |
| Comparator Or Baseline | Ethyl 2-oxopiperidine-3-carboxylate (analog, predicted to have higher logP) |
| Quantified Difference | N/A (No direct comparative data found) |
| Conditions | Calculated value (ChemDiv database) |
Why This Matters
This matters for procurement because a compound's lipophilicity directly impacts its utility in different stages of drug discovery, affecting solubility, cell permeability, and metabolic stability.
